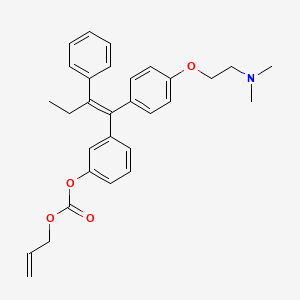
(4R,4S)-Benzyl-4-deoxy-4-C-nitromethyl-beta-D-arabinopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,4S)-Benzyl-4-deoxy-4-C-nitromethyl-beta-D-arabinopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C13H17NO6 and its molecular weight is 283.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Epimerization
- One study explored the epimerization of 2'-carbonyl-alpha-C-glycopyranosides, including arabinopyranoside derivatives, through enolation, beta-elimination, and intramolecular cycloaddition processes. This method resulted in the formation of beta-anomers and confirmed the involvement of acyclic alpha,beta-unsaturated aldehyde or ketone intermediates in the epimerization process (Wang et al., 2003).
Glycoside Hydrolase Inhibition
- Another research focused on the synthesis of a carbohydrate-like dihydrooxazine and tetrahydrooxazine derivatives, including those related to arabinopyranoside, as putative inhibitors of glycoside hydrolases. The study found that the synthesized compounds, including dihydrooxazine derivatives, were effective inhibitors of certain beta-glucosidases, indicating potential applications in the modulation of glycoside hydrolase activity (Best et al., 2002).
Transglycosylation Reactions
- Research on the efficient synthesis of 4-Amino-4-deoxy-L-arabinose and spacer-equipped 4-Amino-4-deoxy-L-arabinopyranosides by transglycosylation reactions revealed the transformation of methyl 4-azido-4-deoxy-arabinoside into various spacer glycosides. These transformations and the subsequent coupling to proteins highlighted the utility of arabinopyranoside derivatives in bioconjugation and immunogenic applications (Müller et al., 2010).
Glycosaminoglycan Biosynthesis Inhibition
- A study on 4-deoxy-4-fluoro-xyloside derivatives, synthesized from L-arabinopyranose, evaluated their potential as inhibitors of glycosaminoglycan biosynthesis. The findings indicated that certain derivatives selectively inhibited heparan sulfate and chondroitin sulfate/dermatan sulfate biosynthesis, suggesting a role in modulating glycosaminoglycan-related biological processes and therapeutic applications (Tsuzuki et al., 2010).
Propriétés
IUPAC Name |
(2S,3S,4R)-5-(nitromethyl)-2-phenylmethoxyoxane-3,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6/c15-11-10(6-14(17)18)8-20-13(12(11)16)19-7-9-4-2-1-3-5-9/h1-5,10-13,15-16H,6-8H2/t10?,11-,12+,13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWXZODMVVLAHO-PSEXLTFBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)C[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C([C@H]([C@@H]([C@@H](O1)OCC2=CC=CC=C2)O)O)C[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747107 |
Source


|
| Record name | Benzyl (4xi)-4-deoxy-4-(nitromethyl)-beta-D-threo-pentopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383173-66-8 |
Source


|
| Record name | β-D-threo-Pentopyranoside, phenylmethyl 4-deoxy-4-(nitromethyl)-, (4ξ)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383173-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl (4xi)-4-deoxy-4-(nitromethyl)-beta-D-threo-pentopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[2-[2-[(N-Biotinyl-caproylamino)-ethoxy)ethoxyl]-4-[2-(trifluoromethyl)-3H-diazirin-3-yl]benzoyl]-1,3-bis(mannopyranosyl-4-yloxy)-2-propylamine](/img/structure/B561926.png)
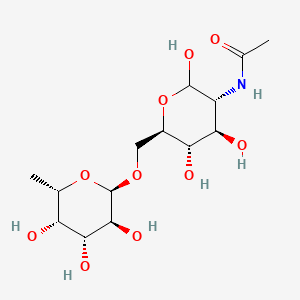
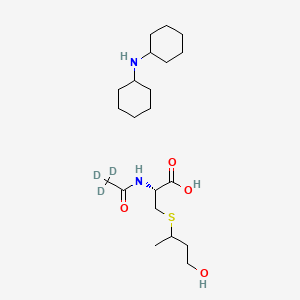



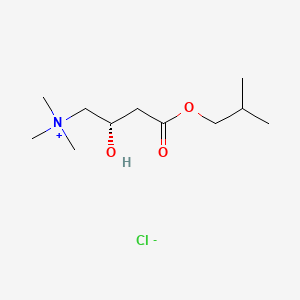
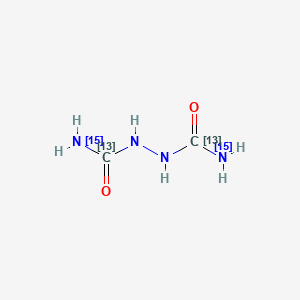

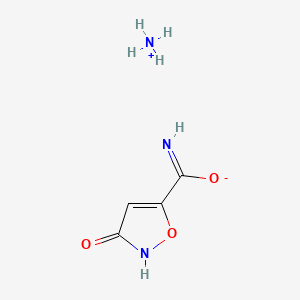
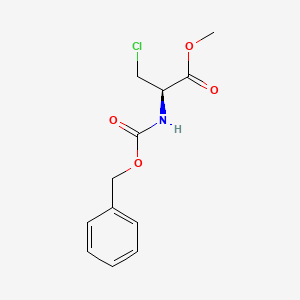
![(3,3,4,4,4-d5)-(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-[4-(t-butyldimethylsilyloxy)phenyl]-2-phenyl-1-butene](/img/structure/B561946.png)
